molecular formula C16H16BrNO B1441648 3-(4-Benzyl-2-bromophenoxy)azetidine CAS No. 1220027-08-6

3-(4-Benzyl-2-bromophenoxy)azetidine

Cat. No.: B1441648
CAS No.: 1220027-08-6
M. Wt: 318.21 g/mol
InChI Key: XGKNGYYCXCTARZ-UHFFFAOYSA-N
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Description

3-(4-Benzyl-2-bromophenoxy)azetidine is a chemical compound with the molecular formula C16H16BrNO. It is a member of the azetidine family, which is characterized by a four-membered nitrogen-containing ring.

Scientific Research Applications

3-(4-Benzyl-2-bromophenoxy)azetidine has several applications in scientific research:

Safety and Hazards

The compound has several hazard statements including H302, H315, H319, and H335, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

Azetidines, including “3-(4-Benzyl-2-bromophenoxy)azetidine”, have potential in various fields such as drug discovery, polymerization, and chiral templates . Recent advances in the chemistry and reactivity of azetidines suggest potential future directions in these areas .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Benzyl-2-bromophenoxy)azetidine typically involves the reaction of 4-benzyl-2-bromophenol with azetidine under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the azetidine ring is introduced to the bromophenol derivative .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(4-Benzyl-2-bromophenoxy)azetidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic or quinone derivatives, while substitution reactions can produce a variety of functionalized azetidines .

Mechanism of Action

The mechanism of action of 3-(4-Benzyl-2-bromophenoxy)azetidine involves its interaction with specific molecular targets. The azetidine ring can participate in ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can then interact with biological molecules, such as proteins and nucleic acids, potentially leading to therapeutic effects. The exact molecular pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Azetidine: The parent compound, which lacks the benzyl and bromophenoxy substituents.

    3-(4-Benzylphenoxy)azetidine: Similar structure but without the bromine atom.

    3-(2-Bromophenoxy)azetidine: Similar structure but without the benzyl group.

Uniqueness

3-(4-Benzyl-2-bromophenoxy)azetidine is unique due to the presence of both the benzyl and bromophenoxy groups, which confer distinct chemical reactivity and potential biological activity. These substituents can influence the compound’s solubility, stability, and interaction with other molecules, making it a valuable compound for various applications .

Properties

IUPAC Name

3-(4-benzyl-2-bromophenoxy)azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrNO/c17-15-9-13(8-12-4-2-1-3-5-12)6-7-16(15)19-14-10-18-11-14/h1-7,9,14,18H,8,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGKNGYYCXCTARZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)OC2=C(C=C(C=C2)CC3=CC=CC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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